
(R,R,S,S)-Nebivolol
説明
Historical Context of Novel Beta-Adrenergic Receptor Modulators
The journey of beta-adrenergic receptor modulators, commonly known as beta-blockers, began with the groundbreaking work of Sir James Black in the late 1950s, which revolutionized the treatment of cardiovascular diseases. revespcardiol.orgnih.gov The first generation of these drugs, such as propranolol, were non-selective, blocking both β1 and β2 receptors. tandfonline.comtandfonline.com This often led to undesirable side effects like bronchoconstriction. tandfonline.com The 1970s saw the advent of second-generation, cardioselective beta-blockers like atenolol (B1665814) and metoprolol (B1676517), which primarily target β1-receptors in the heart, offering a more favorable side effect profile. tandfonline.com
The late 20th century heralded the arrival of third-generation beta-blockers, a class designed to not only block β1-receptors but also to induce vasodilation, thereby addressing the issue of peripheral vascular resistance. nih.govtandfonline.com This generation includes drugs like carvedilol (B1668590) and the focus of this article, nebivolol (B1214574). tandfonline.com Nebivolol, first approved in Germany in 1997, is distinguished by its high selectivity for β1-receptors and its unique vasodilatory action mediated through the L-arginine/nitric oxide (NO) pathway. tandfonline.compatsnap.combiomedscidirect.com
Generation | Selectivity | Additional Properties | Representative Drugs |
First | Non-selective (β1 and β2) | None | Propranolol, Sotalol tandfonline.com |
Second | β1-selective (Cardioselective) | Reduced bronchoconstriction risk tandfonline.com | Atenolol, Metoprolol, Bisoprolol tandfonline.com |
Third | Highly β1-selective | Vasodilatory effects nih.govtandfonline.com | Nebivolol, Carvedilol, Labetalol tandfonline.com |
The Unique Stereochemical Configuration of Nebivolol and its Research Implications
Nebivolol's chemical structure is notable for its four chiral centers, which gives rise to ten stereoisomers. nih.govresearchgate.net The commercially available form of nebivolol is a racemic mixture of two enantiomers: d-nebivolol ((+)-(S,R,R,R)-nebivolol) and l-nebivolol ((-)-(R,S,S,S)-nebivolol). researchgate.netnih.gov This specific combination is crucial to its unique pharmacological profile.
Overview of Distinctive Pharmacological Attributes Investigated in Preclinical Models
Preclinical research has highlighted several distinctive pharmacological attributes of nebivolol, largely stemming from its unique dual-action mechanism. A significant focus of these investigations has been its impact on the nitric oxide pathway.
Studies have shown that the l-enantiomer (B50610), (R,S,S,S)-nebivolol, stimulates endothelial NO synthesis, leading to increased NO availability. researchgate.netnih.gov This results in vasodilation and a decrease in peripheral resistance. researchgate.netresearchgate.net Furthermore, l-nebivolol has been observed to increase NO availability even under conditions of oxidative stress by preventing the uncoupling of eNOS, thereby reducing the inactivation of NO. researchgate.netnih.gov This is a key differentiator from traditional beta-blockers. researchgate.net
Preclinical models have also demonstrated that nebivolol can improve endothelial function. researchgate.net For instance, in hypertensive patients, nebivolol treatment has been associated with a reduction in serum levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NO production. hasekidergisi.comnih.gov In animal models of myocardial ischemia-reperfusion, nebivolol has shown beneficial effects on acute renal injury, which are thought to be mediated by its NO-related properties. hasekidergisi.com
The synergistic action of the d- and l-enantiomers contributes to a blood pressure-lowering effect that is comparable to high doses of conventional beta-blockers, while the heart rate is primarily influenced by the d-enantiomer. researchgate.netnih.gov Unlike some other beta-blockers, nebivolol does not exhibit intrinsic sympathomimetic activity. researchgate.netnih.gov
Preclinical Finding | Attributed Isomer(s) | Mechanism | Reference |
Selective β1-adrenoceptor blockade | d-nebivolol ((S,R,R,R)) | High-affinity binding to β1-receptors | researchgate.netnih.gov |
Endothelial NO synthesis stimulation | l-nebivolol ((R,S,S,S)) | Activation of endothelial NO synthase (eNOS) | tandfonline.comresearchgate.net |
Increased NO availability under oxidative stress | l-nebivolol ((R,S,S,S)) | Inhibition of eNOS uncoupling | researchgate.netnih.gov |
Vasodilation and reduced peripheral resistance | l-nebivolol ((R,S,S,S)) | Increased NO availability | researchgate.netresearchgate.net |
Synergistic blood pressure reduction | d- and l-nebivolol | Combined β1-blockade and vasodilation | researchgate.netnih.gov |
Heart rate reduction | d-nebivolol ((S,R,R,R)) | β1-blockade in the heart | researchgate.netnih.gov |
Improvement of endothelial dysfunction | Primarily l-nebivolol ((R,S,S,S)) | Reduced ADMA, improved NO bioavailability | hasekidergisi.comnih.gov |
特性
CAS番号 |
1360598-84-0 |
---|---|
分子式 |
C₂₂H₂₅F₂NO₄ |
分子量 |
405.44 |
同義語 |
(αR,α’S,2R,2’S)-α,α’-[Iminobis(methylene)]bis[6-fluoro-3,4-dihydro-2H-1-benzopyran-2-methanol; (R)-1-((R)-6-Fluorochroman-2-yl)-2-(((S)-2-((S)-6-fluorochroman-2-yl)-2-hydroxyethyl)amino)ethanol |
製品の起源 |
United States |
Ii. Stereochemical Foundations and Advanced Synthetic Methodologies of Nebivolol Enantiomers
Elucidation of Nebivolol's Multi-Chiral Center Stereochemistry (Four Chiral Centers Leading to Ten Stereoisomers)
Nebivolol (B1214574), a notable beta-blocker, is distinguished by its intricate molecular structure which features four chiral centers. This stereochemical complexity theoretically gives rise to 16 stereoisomers. mdpi.comresearchgate.net However, due to a C2 axis of symmetry inherent in the molecule, the actual number of unique stereoisomers is reduced to ten. mdpi.comresearchgate.netrotachrom.com These ten stereoisomers consist of four pairs of enantiomers and two meso compounds. The four stereogenic centers are located at the C-2 and C-5 positions of the two chroman rings and on the carbon atoms of the side chain bearing the hydroxyl groups. The specific three-dimensional arrangement of atoms at these chiral centers is the primary determinant of the distinct pharmacological properties of each stereoisomer. The commercially available form of the drug is a racemic mixture composed of (S,R,R,R)-nebivolol (also known as l-nebivolol) and (R,S,S,S)-nebivolol (d-nebivolol).
Non-Stereoselective Synthetic Routes and Chromatographic Resolution Techniques
The synthesis of nebivolol can be achieved through non-stereoselective pathways, which produce a mixture of stereoisomers that must then be separated.
Epoxide Isomer Intermediates in Racemic Mixture Synthesis
A prevalent non-stereoselective synthetic strategy involves the use of epoxide intermediates. google.comgoogleapis.com For example, the reaction of a racemic 6-fluoro-chroman aldehyde with trimethylsulfoxonium (B8643921) iodide can produce a diastereomeric mixture of epoxide intermediates. epo.orggoogle.com These epoxides, often designated as form A (racemic S,R/R,S) and form B (racemic R,R/S,S), can then be separated by chromatography. google.com The subsequent reaction of these separated racemic epoxides with benzylamine (B48309) leads to the formation of the four stereoisomers that constitute racemic nebivolol. google.com The initial synthesis developed by Janssen Pharmaceutica involved creating a mixture of four stereoisomers, from which the desired racemic mixture of (S,R,R,R)- and (R,S,S,S)-nebivolol was isolated. epo.org The lack of stereocontrol during the formation and opening of the epoxide rings necessitates these subsequent purification and separation steps. acs.org
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral High-Performance Liquid Chromatography (HPLC) is a crucial technique for both the analytical and preparative separation of nebivolol's enantiomers from the racemic mixtures produced in non-stereoselective synthesis. beilstein-journals.org This method employs a chiral stationary phase (CSP) that exhibits differential interactions with each enantiomer, resulting in varied retention times and enabling their separation. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, have proven particularly effective. scispace.comnih.gov A normal-phase HPLC method utilizing an amylose-based column, for instance, has successfully achieved baseline separation of all ten nebivolol stereoisomers. scispace.com The composition of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and polar modifiers like ethanol (B145695) and isopropanol, is a critical parameter for optimizing the separation. scispace.comnih.gov
Table 1: Chiral HPLC Parameters for Nebivolol Enantiomer Separation
Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v/v) | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
Chiralpak AD-3 (amylose-based) | n-hexane-ethanol-isopropanol-diethanolamine (42:45:13:0.1) | - | 280 | scispace.com |
3-AmyCoat (amylose-based) | n-heptane-ethanol-DEA (85:15:0.1) | 3.0 | 225 | nih.gov |
Chiralpak AD | Ethanol and 1-propanol | 0.5 | - | researchgate.net |
Enantioselective Total Synthesis Approaches for (S,R,R,R)-Nebivolol and (R,S,S,S)-Nebivolol
To circumvent the challenges of separating stereoisomers, enantioselective total synthesis strategies have been developed to directly produce the desired (S,R,R,R) and (R,S,S,S) enantiomers.
Application of Sharpless Asymmetric Dihydroxylation in Chiral Intermediate Formation
The Sharpless asymmetric dihydroxylation (SAD) is a powerful method for creating chiral vicinal diols from prochiral alkenes with high enantioselectivity. beilstein-journals.orgmdpi.com While its application as the sole source of chirality in nebivolol synthesis has been noted as limited, it remains a significant strategy for forming key chiral intermediates. beilstein-journals.orgnih.govd-nb.info For instance, the SAD of an alkene precursor can generate a chiral diol, which is then converted into a chiral epoxide. beilstein-journals.org This chiral epoxide serves as a crucial building block for constructing the chroman ring system with the desired stereochemistry, ultimately leading to the synthesis of the target nebivolol enantiomer. beilstein-journals.orgd-nb.info
Synthesis Utilizing Chiral Chroman Derivatives and Epoxides
A highly effective enantioselective approach involves the coupling of pre-synthesized chiral chroman derivatives with chiral epoxides. beilstein-journals.orgnih.gov This convergent strategy relies on the high enantiomeric purity of these building blocks to control the stereochemistry of the final product. One such synthesis involves the Sharpless asymmetric epoxidation of an allylic alcohol to produce a chiral epoxide. researchgate.netresearchgate.net This epoxide then undergoes an intramolecular ring-opening to form a chiral chroman derivative. researchgate.net This key intermediate is then coupled with another chiral epoxide, also synthesized with high stereochemical control, to yield the target (S,R,R,R)-nebivolol. researchgate.netresearchgate.net This method allows for the efficient and stereocontrolled construction of the complex nebivolol molecule.
Catalytic Asymmetric Synthesis Strategies
The synthesis of the specific stereoisomers of Nebivolol, particularly the (R,S,S,S)-enantiomer which, along with its (S,R,R,R) counterpart, constitutes the final drug substance, relies heavily on advanced catalytic asymmetric strategies. These methods are essential for establishing the four chiral centers with precise stereocontrol, thereby avoiding the laborious separation of multiple stereoisomers that would result from non-selective syntheses. Key catalytic approaches include asymmetric epoxidation, kinetic resolution, hydrogenation, and biocatalysis, which have been pivotal in developing efficient and scalable routes to the desired enantiomers.
A cornerstone in the enantioselective synthesis of Nebivolol intermediates is the Sharpless Asymmetric Epoxidation (SAE). researchgate.net This method is frequently employed for the creation of chiral epoxides from allylic alcohols, which serve as crucial building blocks. googleapis.com The strategy often begins with a precursor like 4-fluoro-phenol, which is converted to an allylic alcohol. googleapis.com The subsequent epoxidation, catalyzed by a titanium tetraisopropoxide and a chiral diethyl tartrate (DET) ligand, allows for the generation of specific epoxide enantiomers. googleapis.comgoogle.com For instance, using (+)-DET directs the synthesis towards intermediates required for (R,S,S,S)-Nebivolol, while (-)-DET leads to the (S,R,R,R) series. google.comgoogle.com The resulting chiral epoxides undergo a base-mediated intramolecular cyclization to form the essential 6-fluorochroman (B116937) ring system with high diastereoselectivity. researchgate.net This one-pot epoxidation-cyclization sequence is a highly effective method for producing the chiral chromane (B1220400) core. google.com
Another powerful strategy involves the kinetic resolution of racemic intermediates using chiral transition-metal catalysts. An efficient total synthesis of (S,R,R,R)-Nebivolol highlights the use of a Zirconium-catalyzed kinetic resolution of cyclic allylic styrenyl ethers. acs.orgacs.org This step effectively separates the racemic ethers into the desired enantiomerically enriched forms. acs.org The resolved intermediates are then subjected to a Molybdenum-catalyzed ring-closing metathesis to construct the 2-substituted chromene framework. acs.orgacs.org This convergent approach, which dissects the molecule into two distinct chromene fragments, requires both the (R) and (S) antipodes of the (EBTHI)Zr catalyst to synthesize both halves of the final molecule. acs.orgresearchgate.net
Asymmetric hydrogenation and transfer hydrogenation represent another class of critical catalytic transformations. Chiral ruthenium complexes, such as those containing the BINAP ligand, have been shown to effectively catalyze the asymmetric reduction of ketone precursors to their corresponding chiral alcohols with high enantioselectivity (up to 98% ee). researchgate.net These chiral alcohols are key components of the side chains that are ultimately coupled to form the Nebivolol structure. Furthermore, catalytic hydrogenation is the standard method for the final debenzylation step, where a protecting benzyl (B1604629) group is removed from the secondary amine to yield the final Nebivolol molecule. googleapis.comepo.org While effective, this step must be carefully controlled to avoid side reactions, such as the defluorination of the aromatic ring. google.com
In recent years, biocatalysis has emerged as a highly efficient and stereoselective tool. The asymmetric reduction of the ketone intermediate, 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one, is a crucial step in many synthetic routes. acs.org Researchers have identified several stereoselective alcohol dehydrogenases (ADHs) capable of reducing this substrate to all four possible stereoisomers of the corresponding chlorohydrin precursor with exceptional enantiomeric excess (>99% ee) and high space-time yields. acs.org Enzymatic resolution has also been applied to racemic 6-fluoro-chroman carboxylic acid esters, using stereoselective esterases to separate the enantiomers, which are then advanced to the respective (R,S,S,S) and (S,R,R,R) isomers. googleapis.comgoogle.com
Novel catalytic systems continue to be developed. For example, a copper-catalyzed asymmetric intramolecular O-H bond insertion has been reported to produce a key intermediate for (R,S,S,S)-(-)-Nebivolol in 95% yield and with 95% ee. rsc.org These ongoing advancements in catalysis offer increasingly efficient and selective pathways for the synthesis of Nebivolol's specific stereoisomers.
Interactive Data Table: Catalytic Asymmetric Strategies for Nebivolol Intermediates
Below is a summary of various catalytic methods used in the synthesis of Nebivolol precursors.
Catalytic Strategy | Catalyst / Reagents | Substrate | Key Intermediate Product | Stereochemical Outcome | Ref. |
Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)-DET | (E)-allylic alcohol | (2R,3R)-epoxy alcohol | Leads to (R,S,S,S)-Nebivolol intermediates | researchgate.netgoogle.com |
Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (-)-DET | (E)-allylic alcohol | (2S,3S)-epoxy alcohol | Leads to (S,R,R,R)-Nebivolol intermediates | google.comgoogle.com |
Zr-Catalyzed Kinetic Resolution | (R)-(EBTHI)Zr catalyst | Racemic cycloheptenyl styrenyl ether | (R,R)-2-substituted chromene | High enantiomeric purity | acs.orgresearchgate.net |
Mo-Catalyzed Metathesis | Mo(CHCMe₂Ph)(NAr)(OCMe(CF₃)₂)₂ | Enantioenriched styrenyl ether | Chiral 2-substituted chromene | Efficient ring formation | acs.orgacs.org |
Asymmetric Transfer Hydrogenation | [RuCl₂(binap)(pica)] complex | Ketone precursor (e.g., pinacolone) | Chiral alcohol | 97-98% ee | researchgate.net |
Biocatalytic Asymmetric Reduction | Stereoselective Alcohol Dehydrogenase (ADH) | 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-one | Chiral 2-chloro-1-(6-fluorochroman-2-yl)ethan-1-ol | >99% ee | acs.org |
Enzymatic Ester Resolution | Esterase (e.g., from Ophiostoma novo-ulmi) | Racemic 6-fluorochroman-2-carboxylic acid ester | (R)- and (S)-6-fluorochroman-2-carboxylic acid | Effective enantiomer separation | googleapis.com |
Copper-Catalyzed O-H Insertion | CuI / (R)-9-anthracenyl-BINOL | Diazo compound | Intermediate for (R,S,S,S)-Nebivolol | 95% yield, 95% ee | rsc.org |
Iii. Molecular Pharmacological Investigations of Nebivolol and Its Stereoisomers
Differential Adrenergic Receptor Binding and Selectivity Profiles
The stereoisomers of nebivolol (B1214574) exhibit marked differences in their affinity and selectivity for various adrenergic receptors. This stereoselectivity is fundamental to the drug's clinical effects.
The d-enantiomer, (S,R,R,R)-nebivolol, is primarily responsible for the potent and highly selective blockade of β1-adrenergic receptors. Research has consistently demonstrated that d-nebivolol possesses a significantly higher affinity for β1-receptors compared to the l-enantiomer (B50610). Studies using radioligand binding assays have quantified this difference, revealing the stereospecific nature of this interaction. The high selectivity of d-nebivolol for β1-receptors over β2-receptors is a key characteristic, contributing to its favorable pharmacological profile. This selectivity is approximately 321-fold, a value significantly greater than that of other established beta-blockers like bisoprolol, metoprolol (B1676517), and carvedilol (B1668590).
Stereoisomer | Receptor Target | Affinity (Ki, nmol/L) | Selectivity (β2/β1) |
d-Nebivolol ((S,R,R,R)-nebivolol) | Beta-1 | 0.8 | 321 |
l-Nebivolol ((R,S,S,S)-nebivolol) | Beta-1 | >1000 | - |
This table presents the binding affinity of nebivolol stereoisomers for the Beta-1 adrenergic receptor. Data compiled from various pharmacological studies.
While d-nebivolol is a potent β1-antagonist, the interactions of both enantiomers with β2 and β3-adrenergic receptors are also of pharmacological interest. The selectivity of d-nebivolol for β1-receptors means it has a much lower affinity for β2-receptors. In contrast, some research suggests that nebivolol, particularly the l-enantiomer, may act as an agonist at β3-receptors. This agonism at β3-receptors, which are expressed in endothelial cells, is thought to contribute to the drug's vasodilatory effects by stimulating nitric oxide production.
The interaction of nebivolol with serotonin (B10506) 1A (5-HT1A) receptors also appears to be stereospecific. While the primary mechanism of action involves adrenergic receptors, understanding interactions with other receptors helps to build a complete pharmacological profile. The specific stereochemical arrangement of the molecule dictates its ability to bind to the S1A receptor, although this interaction is not central to its primary therapeutic effects.
Stereospecific Requirements for S1A Binding Site Interaction
Mechanisms of Nitric Oxide Pathway Modulation
A distinguishing feature of nebivolol is its ability to induce vasodilation through the L-arginine/nitric oxide (NO) pathway. This effect is primarily attributed to the l-enantiomer, (R,S,S,S)-nebivolol.
Involvement of Beta-3 Adrenergic Receptor Agonism in eNOS/iNOS Activation
Attenuation of Oxidative Stress and Enhancement of Nitric Oxide Bioavailability
Beyond stimulating NO production, nebivolol also enhances NO bioavailability by mitigating oxidative stress. nih.govdovepress.combohrium.com Oxidative stress, characterized by an excess of reactive oxygen species (ROS) like the superoxide (B77818) anion (O2−), can lead to endothelial dysfunction by inactivating NO to form peroxynitrite. jacc.org
Nebivolol possesses antioxidant properties, enabling it to reduce oxidative stress. ijpsjournal.comtandfonline.com It has been shown to decrease the production of superoxide anions in endothelial cells and inhibit the activity of NADPH oxidase, a major source of vascular ROS. jacc.orgnih.govahajournals.org By scavenging ROS and inhibiting their enzymatic sources, nebivolol prevents the inactivation of NO, thereby increasing its bioavailability and preserving its protective vascular functions. nih.govtandfonline.comresearchgate.net This effect has been observed in various experimental models, including angiotensin II-induced hypertension, where nebivolol, but not metoprolol, normalized endothelial function and reduced superoxide formation. jacc.orgahajournals.org
Reduction of Superoxide Anion Production and NO Inactivation
Other Investigated Cellular and Biochemical Mechanisms
The pharmacological actions of nebivolol extend to other cellular processes that contribute to its cardiovascular effects.
Anti-proliferative Effects: Nebivolol has been found to inhibit the proliferation of vascular smooth muscle cells. This action appears to be mediated by nitric oxide, but not cyclic guanosine (B1672433) monophosphate (cGMP), suggesting a distinct signaling pathway. jacc.org
Effects on Platelet Aggregation: Nebivolol can inhibit platelet aggregation, an effect that is partially dependent on NO production. This mechanism differs from that of other β-adrenergic antagonists. nih.gov
Modulation of Gene Expression: Studies have shown that nebivolol can downregulate the expression of genes involved in inflammation, oxidative stress, and smooth muscle cell proliferation in endothelial cells. nih.govdovepress.com
Biased Agonism: Recent research suggests that nebivolol acts as a G protein-coupled receptor kinase (GRK)/β-arrestin biased agonist at the β2-adrenergic receptor. plos.orgfrontiersin.org This means it preferentially activates specific downstream signaling pathways, which may contribute to its unique pharmacological profile.
Table 1: Research Findings on Nebivolol's Molecular Mechanisms
Mechanism | Key Findings | Stereoisomer Primarily Responsible | References |
---|---|---|---|
NO-Potentiating Vasodilation | Induces vasodilation via the L-arginine/NO pathway. | l-nebivolol ((R,S,S,S)-Nebivolol) | semanticscholar.orgahajournals.orgnih.gov |
β3-Adrenergic Receptor Agonism | Stimulates eNOS and iNOS through β3-receptor activation. | l-nebivolol | medcraveonline.comoatext.comwikipedia.orgjacc.org |
P2Y Receptor Signaling | Activates ATP efflux and P2Y receptors, increasing intracellular Ca2+ and eNOS activity. | Racemic Nebivolol | jacc.orgahajournals.orgresearchgate.net |
Reduction of Oxidative Stress | Decreases superoxide anion production and inhibits NADPH oxidase activity. | Racemic Nebivolol | jacc.orgnih.govahajournals.org |
Prevention of eNOS Uncoupling | Maintains eNOS function and prevents superoxide production from the enzyme. | Racemic Nebivolol | jacc.orgsemanticscholar.orgmdpi.comnih.gov |
Modulation of Renin Activity via Beta-1 Dependent Inhibition in Juxtaglomerular Apparatus
(R,R,S,S)-Nebivolol, specifically the d-nebivolol enantiomer, exerts inhibitory effects on renin release through its high-affinity blockade of β1-adrenergic receptors located on the juxtaglomerular cells of the kidney. researchgate.netnih.govdrugbank.com This action is a cornerstone of its antihypertensive mechanism, as it curtails the activation of the renin-angiotensin-aldosterone system (RAAS). medscape.comnih.govdrugbank.com By inhibiting renin secretion, nebivolol leads to reduced levels of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. drugbank.comnih.gov This β1-dependent inhibition of the juxtaglomerular apparatus contributes to the reduction of both systolic and diastolic blood pressure. drugbank.comnih.gov
The high selectivity of d-nebivolol for β1-receptors is a key feature that distinguishes it from non-selective beta-blockers. researchgate.netbioline.org.br This selectivity minimizes the potential for adverse effects associated with the blockade of β2-receptors in other tissues. drugbank.com The modulation of renin activity is a direct consequence of this selective β1-antagonism within the renal juxtaglomerular apparatus. nih.govdrugbank.comnih.gov
Induction of Mitochondrial Biogenesis in In Vitro Cellular Models
Recent in vitro studies have illuminated a novel aspect of nebivolol's pharmacology: its ability to induce mitochondrial biogenesis. In a study utilizing 3T3-L1 adipocytes, exposure to nebivolol for 24 hours resulted in an increase in mitochondrial DNA copy number and the expression of key transcription factors involved in mitochondrial proliferation. nih.gov These factors include peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α), Sirtuin 3 (Sirt3), mitochondrial transcription factor A (Tfam), and nuclear respiratory factor 1 (Nrf1). nih.gov
This induction of mitochondrial biogenesis was accompanied by an increase in oxygen consumption and the expression of genes related to fatty acid oxidation. nih.gov The underlying mechanism appears to be mediated through the endothelial nitric oxide synthase (eNOS)/cyclic guanosine monophosphate (cGMP) pathway, initiated by the activation of β3-adrenergic receptors. nih.gov Pre-treatment with inhibitors of eNOS (L-NAME) or soluble guanylate cyclase (ODQ) attenuated the nebivolol-induced mitochondrial biogenesis. nih.gov Furthermore, the use of a β3-AR blocker, SR59230A, also diminished the increase in PGC-1α and Sirt3 levels. nih.gov
Similarly, in H9C2 cardiomyoblasts, nebivolol treatment has been shown to restore mitochondrial biogenesis that was suppressed by palmitate incubation. nih.gov This was evidenced by the reversal of the palmitate-induced decrease in the mRNA levels of PGC-1α, NRF1, and TFAM. nih.govnih.gov These findings suggest that nebivolol's ability to promote mitochondrial health may contribute to its beneficial effects beyond β1-blockade.
Experimental Model | Key Findings | Implicated Pathway |
3T3-L1 Adipocytes | Increased mitochondrial DNA copy number. Upregulation of PGC-1α, Sirt3, Tfam, and Nrf1. nih.gov | β3-AR / eNOS / cGMP nih.gov |
H9C2 Cardiomyoblasts | Reversed palmitate-induced decrease in PGC-1α, NRF1, and TFAM mRNA. nih.govnih.gov Restored mitochondrial biogenesis. nih.gov | β3-AR / eNOS nih.gov |
Zucker Obese Rats | Abrogated increased mitochondrial biogenesis and improved mitochondrial structure. researchgate.net | Reduction in oxidative stress ahajournals.orgnih.gov |
Effects on Vascular Smooth Muscle Cell Proliferation in Experimental Systems
This compound has demonstrated significant antiproliferative effects on vascular smooth muscle cells (VSMCs) in various experimental models, a property not shared by all beta-blockers. jacc.orgnih.gov In cultured human aortic smooth muscle cells, nebivolol inhibited cell proliferation induced by fetal calf serum in a concentration-dependent manner, an effect not observed with atenolol (B1665814). nih.gov This inhibitory action was associated with the inactivation of cyclin-dependent kinase 2 (Cdk2), a key regulator of the cell cycle. nih.gov
Further investigations have revealed that the antiproliferative effect of nebivolol is mediated by nitric oxide (NO) but is independent of cyclic guanosine monophosphate (cGMP). nih.gov Studies using rat aortic smooth muscle cells showed that nebivolol, similar to NO donors, inhibited cell proliferation by interfering with the G1 to S phase transition of the cell cycle. nih.gov This was linked to a reduction in intracellular levels of polyamines like putrescine, spermidine, and spermine, which are essential for cell growth. nih.gov
In human coronary artery smooth muscle cells, nebivolol has been shown to inhibit proliferation induced by mitogens. researchgate.netnih.gov This effect is thought to involve β3-adrenergic receptor agonism, as it was not replicated by β1-selective antagonists like metoprolol or bisoprolol. researchgate.netnih.gov Moreover, nebivolol has been found to reduce neointima formation in a rat model of vascular injury, further highlighting its potential to modulate vascular remodeling. jacc.orgresearchgate.net
Cell Type | Mitogen/Stimulus | Key Findings | Proposed Mechanism |
Human Aortic SMCs | Fetal Calf Serum (5%) | Inhibited cell number increase. nih.gov | Inactivation of Cdk2. nih.gov |
Rat Aortic SMCs | - | Inhibited proliferation (IC50 = 4.5 µM). nih.gov | NO-mediated, cGMP-independent; reduction in polyamines. nih.gov |
Human Coronary Artery SMCs | Mitogens | Inhibited proliferation. researchgate.netnih.gov | β3-AR agonism. nih.gov |
Human Coronary Artery SMCs | Platelet-derived growth factor | Inhibited proliferation. ahajournals.org | NO-mediated. researchgate.net |
In Vitro Analysis of Myocardial Contractility and Frequency-Dependent Force Generation
The d-nebivolol component of the racemic mixture is responsible for the classic beta-blocker effect of reducing myocardial contractility (negative inotropy) and heart rate (negative chronotropy) through the blockade of β1-adrenergic receptors. drugbank.comijcva.org This action decreases myocardial oxygen demand. wikipedia.org
In experimental settings, nebivolol has shown beneficial effects on cardiac function, particularly in models of myocardial injury. In rats with myocardial infarction, nebivolol treatment improved cardiac function and reduced cardiomyocyte apoptosis, effects that were abolished by a β3-AR inhibitor. oatext.comnih.gov In a study examining frequency-dependent force generation, isoprenaline-treated rats subjected to high-frequency pacing exhibited a significant increase in left ventricular end-diastolic pressure (LVEDP), indicative of diastolic dysfunction. physiology.org Nebivolol treatment resulted in a smaller increase in LVEDP under these conditions, suggesting an improvement in diastolic filling. physiology.org
Studies on doxorubicin-induced cardiotoxicity in breast cancer patients have shown that nebivolol can have a cardioprotective role. dovepress.com While doxorubicin (B1662922) treatment led to a significant decrease in myocardial velocities and ventricular deformation, indicating systolic and diastolic dysfunction, these changes were not statistically significant in the group receiving nebivolol. dovepress.com
Studies on Oxidative/Nitrosative Damage Prevention in Preclinical Renal Ischemia Models
This compound has demonstrated significant renoprotective effects in preclinical models of renal ischemia-reperfusion (I/R) injury, primarily through the mitigation of oxidative and nitrosative stress. frontiersin.orgresearchgate.netekb.eg In a rat model of warm renal I/R, pre-treatment with nebivolol significantly reduced oxidative stress, as evidenced by decreased levels of malondialdehyde and increased levels of superoxide dismutase. researchgate.net It also attenuated inflammation by decreasing the expression of TNF-α and interleukin-1β. researchgate.net
The beneficial effects of nebivolol in this context are closely linked to its ability to modulate nitric oxide (NO) bioavailability. hasekidergisi.comnih.gov In a model of acute renal injury following myocardial I/R, nebivolol administration led to elevated renal superoxide dismutase levels and reduced nitrogen dioxide/peroxynitrite levels. hasekidergisi.com This suggests that nebivolol prevents the formation of damaging nitrosative species and preserves the beneficial effects of NO. hasekidergisi.comnih.gov
Further studies have shown that nebivolol's renoprotective effects involve the modulation of different nitric oxide synthase (NOS) isoforms. It appears to upregulate endothelial NOS (eNOS), which has a protective role, while downregulating inducible NOS (iNOS), which can contribute to inflammation and tissue damage. frontiersin.orgnih.gov In a rat model of renal I/R injury, nebivolol was found to decrease the activation of p38 MAPK signaling and NF-κB, both of which are involved in inflammatory and apoptotic pathways. researchgate.net These findings underscore the multifactorial nature of nebivolol's protective actions in the setting of renal ischemia. researchgate.netnih.gov
Animal Model | Key Findings | Proposed Mechanisms |
Rat Renal Ischemia/Reperfusion | Reduced oxidative stress, inflammation, and apoptosis. researchgate.net | Decreased p38 MAPK and NF-κB activation; increased Akt activation. researchgate.net |
Rat Warm Renal Ischemia | Improved renal function, reduced inflammation and apoptosis. nih.gov | NO-releasing properties. nih.gov |
Rat Myocardial Ischemia-induced Acute Renal Injury | Reduced nitrosative damage; preserved NO bioavailability. hasekidergisi.comnih.gov | Decreased iNOS; preservation of nNOS and eNOS. nih.gov |
Tenofovir-induced Nephrotoxicity in Rats | Ameliorated oxidative stress and endothelial dysfunction. frontiersin.org | Upregulation of eNOS and downregulation of iNOS. frontiersin.org |
Iv. Pharmacokinetic and Metabolic Research at the Molecular and Enzymatic Level
Elucidation of Metabolic Pathways and Enzyme Systems
Nebivolol (B1214574) undergoes extensive metabolism through various pathways, including aromatic and alicyclic hydroxylation, N-dealkylation, and glucuronidation. rwandafda.gov.rwtorrentpharma.comdhgpharma.com.vn These processes are catalyzed by specific enzyme systems, with the cytochrome P450 family playing a central role.
The primary enzyme responsible for the aromatic hydroxylation of Nebivolol is Cytochrome P450 2D6 (CYP2D6). rwandafda.gov.rwmdpi.comontosight.ai This metabolic step is crucial as it leads to the formation of active hydroxy-metabolites. rwandafda.gov.rwtorrentpharma.com The main product of this reaction is 4-hydroxynebivolol. mdpi.com The metabolism of Nebivolol via aromatic hydroxylation is subject to genetic polymorphism of the CYP2D6 enzyme. rwandafda.gov.rwtorrentpharma.com This means that the efficiency of this metabolic pathway can vary significantly among individuals. To a lesser extent, CYP2C19 and CYP3A4 also contribute to Nebivolol's metabolism. mdpi.com
Glucuronidation is a major metabolic pathway for Nebivolol, involving the direct conjugation of the parent drug and its hydroxylated metabolites with glucuronic acid. rwandafda.gov.rwdrugbank.comnih.gov This process generally leads to the formation of inactive glucuronide conjugates, which are more water-soluble and readily excreted. drugbank.comresearchgate.net In individuals who are poor metabolizers via the CYP2D6 pathway, glucuronidation of the unchanged Nebivolol becomes a more dominant metabolic route. mdpi.com Studies have shown that nebivolol glucuronides also contribute to the beta-1 adrenoreceptor antagonism. nih.gov
N-dealkylation is another, albeit less significant, metabolic pathway for Nebivolol. mdpi.comdrugbank.com This process, along with the subsequent glucuronidation of the resulting metabolites, leads to the formation of inactive compounds that are then eliminated from the body. drugbank.comresearchgate.net Oxidative N-dealkylation results in the formation of 1-(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)ethane-1,2-diol, which is then oxidized to (6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)(hydroxy)acetic acid. mdpi.com
Identification and Activity Assessment of Hydroxylated and Oxidized Metabolites
Pharmacogenetic Considerations in Metabolism
The genetic makeup of an individual, particularly concerning the CYP2D6 enzyme, plays a critical role in the metabolism of Nebivolol.
Genetic variations in the CYP2D6 gene lead to different phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). ontosight.ainih.gov This polymorphism significantly affects the pharmacokinetics of Nebivolol. nih.govnih.gov
Extensive Metabolizers (EMs): Individuals with normal CYP2D6 activity (EMs) metabolize Nebivolol efficiently through aromatic hydroxylation. ontosight.ainih.gov In EMs, the oral bioavailability of Nebivolol is approximately 12%. torrentpharma.comresearchgate.netnih.gov The elimination half-life of d-nebivolol is about 12 hours in EMs. drugbank.comnih.gov
Poor Metabolizers (PMs): Individuals with deficient CYP2D6 activity (PMs) have a markedly different metabolic profile. nih.gov In PMs, aromatic hydroxylation is deficient, and the bioavailability of Nebivolol is virtually complete, reaching up to 96%. rwandafda.gov.rwresearchgate.netnih.gov This leads to significantly higher plasma concentrations of the unchanged drug, about 23 times higher at steady state compared to EMs. rwandafda.gov.rwtorrentpharma.com The elimination half-life of d-nebivolol is prolonged to 19 hours in PMs. drugbank.comnih.gov
Despite these substantial pharmacokinetic differences, studies have shown that the clinical efficacy and tolerability of Nebivolol are similar in both EMs and PMs. nih.govnih.gov This is attributed to the contribution of the active hydroxylated metabolites in EMs, which compensates for the lower levels of the parent drug. nih.govnih.gov
Table of Key Metabolic Pathways and Enzymes:
Metabolic Pathway | Key Enzyme(s) | Resulting Metabolites | Activity of Metabolites |
Aromatic Hydroxylation | CYP2D6, CYP2C19, CYP3A4 | 4-hydroxynebivolol, other hydroxylated metabolites | Active |
Glucuronidation | UDP-glucuronosyltransferases | Nebivolol glucuronides, hydroxy-metabolite glucuronides | Generally inactive, but some may contribute to activity |
N-Dealkylation | Cytochrome P450 enzymes | Dealkylated metabolites | Inactive |
Alicyclic Hydroxylation | Cytochrome P450 enzymes | Alicyclic hydroxy-metabolites | Active |
Interphenotype Differences in Nebivolol Biotransformation
The metabolism of nebivolol is heavily dependent on the activity of the cytochrome P450 2D6 (CYP2D6) enzyme. nih.govnih.gov Genetic polymorphisms in the CYP2D6 gene lead to different metabolic phenotypes, primarily categorized as extensive metabolizers (EMs) and poor metabolizers (PMs). nih.govnih.gov This genetic variability significantly alters the pharmacokinetic profile of nebivolol. nih.gov
In EMs, who have normal CYP2D6 activity, nebivolol undergoes extensive first-pass metabolism. nih.gov The primary metabolic pathway is aromatic hydroxylation, catalyzed by CYP2D6, leading to the formation of active hydroxylated metabolites, such as 4-hydroxy-nebivolol. nih.govresearchgate.net The oral bioavailability of nebivolol in EMs is approximately 12%. nih.gov
Conversely, in PMs, who have deficient CYP2D6 activity, the metabolism of nebivolol is markedly reduced. nih.gov This results in a substantial increase in the plasma concentrations of the parent drug. nih.gov Studies have shown that the mean steady-state plasma concentrations of d-nebivolol and l-nebivolol can be 10- and 15-fold greater in PMs compared to EMs, respectively. nih.govnih.gov The absolute bioavailability of nebivolol in PMs can reach up to 96%. nih.govnih.gov The half-life of d-nebivolol is about 12 hours in EMs and extends to 19 hours in PMs. pharmgkb.org
The metabolic disposition of nebivolol is also enantioselective. In human liver microsomes, CYP2D6 is the main enzyme responsible for the metabolism of l-nebivolol, while CYP2C19 is primarily involved in the metabolism of d-nebivolol. ingentaconnect.comnih.govscispace.com In PMs for CYP2D6, the exposure to both d-nebivolol and l-nebivolol is significantly increased. ingentaconnect.comnih.gov One study found that the area under the curve (AUC) for d-nebivolol and l-nebivolol was, on average, 15.0 and 17.5 times larger in PMs, respectively. ingentaconnect.comnih.gov
Pharmacokinetic Parameter | Extensive Metabolizers (EMs) | Poor Metabolizers (PMs) | Fold Increase (PM/EM) |
d-Nebivolol Cmax | Lower | 5.9x Higher | 5.9 |
l-Nebivolol Cmax | Lower | 4.4x Higher | 4.4 |
d-Nebivolol AUC | Lower | 15.0x Higher | 15.0 |
l-Nebivolol AUC | Lower | 17.5x Higher | 17.5 |
Oral Bioavailability | 12% | 96% | 8.0 |
d-Nebivolol Half-life | ~12 hours | ~19 hours | 1.6 |
Cmax: Maximum plasma concentration, AUC: Area under the plasma concentration-time curve. Data compiled from multiple studies. nih.govpharmgkb.orgingentaconnect.comnih.gov
Advanced Analytical Methodologies for Metabolite Identification
The elucidation of nebivolol's metabolic fate relies on sophisticated analytical techniques capable of separating, identifying, and quantifying the parent compound and its various biotransformation products from complex biological matrices.
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS) is a powerful and indispensable tool for identifying nebivolol metabolites. mdpi.comnih.gov This technique offers high sensitivity, selectivity, and the ability to determine the elemental composition of metabolites, which is crucial for structural elucidation. escientificpublishers.com
In a typical LC-HR-MS workflow, a reversed-phase ultra-high-pressure liquid chromatography (UHPLC) system separates the components of a sample, such as an incubate from a human liver microsome study. mdpi.comresearchgate.net The separated compounds then enter a high-resolution mass spectrometer, like a quadrupole time-of-flight (Q-TOF) instrument, which accurately measures the mass-to-charge ratio (m/z) of the ions. escientificpublishers.com
By comparing the metabolic profiles of samples incubated with and without nebivolol, researchers can pinpoint potential metabolites. mdpi.com HR-MS/MS, or tandem mass spectrometry, is then used to fragment the ions of interest, providing structural information based on the fragmentation patterns. escientificpublishers.comescientificpublishers.com This approach has been successfully used to identify known nebivolol metabolites arising from pathways like alicyclic and aromatic hydroxylation, as well as to discover novel metabolites. mdpi.comnih.gov For instance, a previously unreported N-dealkylation product of nebivolol was identified using this methodology. mdpi.comresearchgate.net
The vast and complex datasets generated by LC-HR-MS often necessitate the use of chemometric methods for effective data mining and interpretation. mdpi.com Chemometrics involves the use of multivariate statistical analysis to extract meaningful information from chemical data. researchgate.net
In the context of nebivolol metabolite profiling, total ion chromatograms from LC-HR-MS analyses are processed using software that can align the chromatograms and identify all present ions. researchgate.net Statistical tools like Principal Component Analysis (PCA) are then applied to visualize the differences between control and test samples and to identify the ions that contribute most to these differences. mdpi.comescientificpublishers.com
This unbiased approach allows for the detection of all statistically significant changes in the metabolic profile following nebivolol incubation, rather than just searching for expected metabolites. mdpi.com For example, by applying a fold-change filter and a t-test, researchers can select a small number of significant ions from thousands of detected entities for further structural analysis. researchgate.net This strategy has proven effective in finding not only major metabolites but also minor, previously uncharacterized biotransformation products of nebivolol. mdpi.comescientificpublishers.com
In vitro studies using human liver microsomes (HLM) are a cornerstone of metabolic research, providing a simplified and controlled system to investigate hepatic metabolism. mdpi.comescientificpublishers.com HLMs contain a rich complement of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, making them an ideal model for studying phase I biotransformation pathways of drugs like nebivolol. mdpi.comresearchgate.net
In these studies, nebivolol is incubated with a suspension of HLMs along with necessary cofactors (e.g., NADPH for CYP-mediated reactions). The reaction is allowed to proceed for a specific time, after which it is stopped, and the mixture is analyzed, typically by LC-MS. mdpi.comresearchgate.net Kinetic studies can be performed by varying the incubation time to observe the rate of disappearance of the parent drug and the formation of metabolites. mdpi.com For nebivolol, such studies have shown that about 20% of the drug is metabolized within 60 minutes of incubation with HLMs. mdpi.com
HLM assays have been instrumental in confirming the major hepatic metabolic pathways of nebivolol, including alicyclic and aromatic hydroxylation, dihydroxylation, and oxidation. mdpi.comresearchgate.net They have also been used to identify specific CYP enzymes involved, such as CYP2D6 and CYP2C19. mdpi.comresearchgate.net Furthermore, these in vitro systems, when combined with LC-HR-MS and chemometrics, have led to the identification of novel metabolites, such as a product of N-dealkylation, demonstrating their continued importance in comprehensive metabolic profiling. mdpi.comresearchgate.net
Analytical Technique | Application in Nebivolol Research | Key Findings |
LC-HR-MS | Identification and structural elucidation of metabolites. | Enabled identification of known hydroxylated metabolites and a novel N-dealkylated metabolite. mdpi.comnih.gov |
Chemometrics (PCA) | Analysis of complex LC-HR-MS data to find significant metabolites. | Differentiated metabolic profiles of control vs. nebivolol-treated samples, highlighting key metabolite ions. mdpi.comescientificpublishers.com |
HLM Assays | In vitro simulation of hepatic metabolism. | Confirmed major metabolic pathways (hydroxylation, oxidation) and identified CYP2D6 and CYP2C19 as key enzymes. mdpi.comresearchgate.netmdpi.com |
V. Structure Activity Relationship Studies and Computational Approaches
Stereostructural Determinants of Beta-Adrenergic Receptor Binding Affinity
The interaction of nebivolol (B1214574) with beta-adrenergic receptors is highly dependent on the specific three-dimensional arrangement of its stereoisomers. The β-blocking activity is primarily attributed to one of the enantiomers, highlighting the importance of stereoselectivity in its mechanism of action.
The β1-adrenergic receptor blocking effect of nebivolol resides almost exclusively in the (S,R,R,R)-enantiomer, also known as d-nebivolol. researchgate.netmdpi.com This enantiomer is a potent and highly selective antagonist of the β1-adrenoceptor. researchgate.netmdpi.com In contrast, the (R,S,S,S)-enantiomer, or l-nebivolol, demonstrates a significantly lower affinity for the β1-adrenergic receptor. researchgate.netnih.gov Research has shown that d-nebivolol has a 175-fold higher binding affinity for β1-receptors than l-nebivolol. mdpi.comnih.govtandfonline.com This pronounced difference in potency underscores the critical role of the specific spatial orientation of the atoms in the (S,R,R,R) configuration for effective binding to the receptor. The racemic mixture of nebivolol exhibits a high affinity for β1-adrenergic receptors, with a reported Ki value of 0.9 nM. nih.govtandfonline.com
Compound | β1-Adrenergic Receptor Binding Affinity | Ki Value (nM) |
---|---|---|
(S,R,R,R)-Nebivolol (d-Nebivolol) | High | Not explicitly stated, but is the primary contributor to the racemate's affinity. |
(R,S,S,S)-Nebivolol (l-Nebivolol) | Low (175-fold lower than d-Nebivolol) | Not explicitly stated |
Racemic Nebivolol | High | 0.9 |
Structural Features Influencing Nitric Oxide Release Potentiation
The mechanism involves the stimulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing NO from L-arginine. researchgate.netmdpi.comnih.gov It is proposed that (R,S,S,S)-nebivolol may act as an agonist at β3-adrenergic receptors on endothelial cells, which in turn activates eNOS to increase NO production. researchgate.netmdpi.com The specific structural features of the (R,S,S,S)-isomer are crucial for this interaction. While the exact structure-activity relationship for NO potentiation is still being fully elucidated, the unique arrangement of the chromane (B1220400) and bis-fluorophenyl moieties in the l-enantiomer (B50610) is thought to be responsible for its distinct vasodilatory properties.
In Silico Approaches in Drug Design and Molecular Interactions
Computational methods are increasingly being employed to investigate the molecular interactions of nebivolol and to aid in its formulation development. These in silico techniques provide valuable insights at the atomic level.
Molecular docking and dynamics simulations have been utilized to understand the stereoselective binding of nebivolol enantiomers to adrenergic receptors. A study simulating the interaction of (S,R,R,R)-nebivolol and (R,S,S,S)-nebivolol with the β2-adrenergic receptor revealed the importance of water molecules in the binding site for determining binding affinity. acs.org The higher affinity of the (S,R,R,R)-enantiomer was attributed to favorable interactions with these water molecules, which helped to lower the binding energy. acs.org Such studies provide a molecular basis for the observed differences in potency between the stereoisomers. While this particular study focused on the β2AR, the insights gained are relevant to understanding the broader principles of nebivolol's interaction with adrenergic receptors.
Computational tools are also valuable in the pre-formulation and formulation stages of drug development. For instance, in silico studies have been used to explore the interactions between nebivolol hydrochloride and various pharmaceutical excipients. innovareacademics.inresearchgate.netinnovareacademics.in
In one such study, molecular docking was employed to investigate the interactions between nebivolol and the polymers PLGA (poly(lactic-co-glycolic acid)) and poloxamer-188, which were used to prepare nanoparticles for sustained drug release. innovareacademics.inresearchgate.netinnovareacademics.in The docking analysis predicted favorable interactions between the drug and the excipients, suggesting that these interactions could help prevent drug crystallization and improve its dispersibility within the polymer matrix. innovareacademics.in The calculated negative docking-free energies for nebivolol-PLGA and nebivolol-poloxamer-188 interactions supported the experimental findings of successful nanoparticle formulation with high drug entrapment efficiency. innovareacademics.in This demonstrates the utility of computational modeling in rationally selecting excipients and optimizing formulation parameters.
Vi. Emerging Research Avenues and Preclinical Model Applications
Investigation of Nebivolol's Effects in Specific Organ Systems in Animal Models
Preclinical studies using animal models have been instrumental in characterizing the effects of nebivolol (B1214574) on the renal, cardiovascular, and endothelial systems. These investigations highlight its protective roles, often linked to its unique vasodilatory and antioxidant properties. dovepress.com
Renal System: In rat models of acute kidney injury, including ischemia/reperfusion and glycerol-induced injury, nebivolol treatment has demonstrated a direct renoprotective effect. nih.gov This protection is associated with improved kidney function tests, reduced oxidative stress, and modulation of pathways involving sodium-glucose co-transporter 2 (SGLT2), hypoxia-inducible factor 1 alpha (HIF1α), and extracellular signal-regulated kinase (ERK) activity. nih.gov Studies in rats with tenofovir-induced nephrotoxicity showed that nebivolol ameliorated renal dysfunction, hypertension, and endothelial damage by reducing oxidative stress. frontiersin.org In transgenic Ren2 rats, a model of hypertension and nephropathy, nebivolol reduced proteinuria and attenuated proximal tubule remodeling and tubulointerstitial fibrosis by decreasing NADPH oxidase activity. nih.govkarger.com
Cardiovascular System: In spontaneously hypertensive rats (SHR), long-term treatment with nebivolol reduced blood pressure, cardiac hypertrophy, and collagen deposition in both the heart and aorta. nih.gov These beneficial structural changes, along with improved acetylcholine-induced relaxation, persisted for months even after the treatment was discontinued. nih.gov In a porcine model of tachycardia-induced cardiomyopathy, however, nebivolol did not prevent the decline in left ventricular ejection fraction compared to placebo. nih.govresearchgate.net In animal models of ischemia-reperfusion injury, nebivolol has shown protective effects. nih.gov Furthermore, nebivolol preserves left ventricular function and stroke volume, unlike some other beta-blockers. jacc.org
Endothelial System: A key feature of nebivolol is its ability to promote vasodilation through the endothelial L-arginine/nitric oxide (NO) pathway. dovepress.comresearchgate.net This effect is largely attributed to the l-enantiomer (B50610). nih.gov In experimental models, nebivolol stimulates endothelial NO synthase (eNOS) activity, leading to increased NO production and improved endothelial function. nih.govjacc.org It also enhances NO bioavailability by reducing oxidative stress through the scavenging of reactive oxygen species (ROS) and inhibition of NADPH oxidase. nih.govnih.gov Studies on endothelial cells from Black American donors, who have a higher prevalence of endothelial dysfunction, showed that nebivolol restored NO bioavailability and reduced superoxide (B77818) and peroxynitrite levels. ahajournals.org This effect was not observed with the beta-blocker atenolol (B1665814). ahajournals.org
Organ System | Animal Model | Key Preclinical Findings | Associated Mechanisms |
---|---|---|---|
Renal | Rat (Ischemia/Reperfusion) | Protected against kidney damage, improved function. nih.gov | Down-regulation of SGLT2, modulation of HIF1α and ERK. nih.gov |
Renal | Rat (Tenofovir-induced nephrotoxicity) | Ameliorated renal dysfunction and endothelial damage. frontiersin.org | Reduction of oxidative stress, normalization of eNOS/iNOS. frontiersin.org |
Renal | Transgenic Ren2 Rat | Reduced proteinuria and tubulointerstitial fibrosis. nih.govkarger.com | Reduced NADPH oxidase activity. nih.govkarger.com |
Cardiovascular | Spontaneously Hypertensive Rat (SHR) | Reduced cardiac hypertrophy and fibrosis; effects persisted after withdrawal. nih.gov | Improved acetylcholine-induced relaxation. nih.gov |
Endothelial | Human Endothelial Cells (in vitro) | Restored NO bioavailability, reduced superoxide. ahajournals.org | Inhibition of NADPH oxidase, scavenging of reactive oxygen species. nih.govahajournals.org |
Exploration of Novel Molecular Targets and Signaling Pathways Beyond Adrenergic Receptors
Research has expanded beyond nebivolol's beta-1 adrenergic antagonism to explore other molecular interactions that contribute to its unique pharmacological profile.
A significant focus has been on its interaction with the L-arginine/nitric oxide (NO) pathway. researchgate.net Nebivolol stimulates NO production in the heart and vasculature. nih.gov This effect is not a class effect of beta-blockers, as it is not seen with agents like atenolol. ahajournals.org The mechanism appears to involve the stimulation of β3-adrenergic receptors, which are present on endothelial cells and in cardiac tissue. nih.govresearchgate.netphysiology.org Stimulation of β3-receptors by nebivolol, particularly the l-enantiomer, activates endothelial nitric oxide synthase (eNOS) and inducible nitric oxide synthase (iNOS), leading to increased NO release. nih.govahajournals.org
Beyond NO synthase, nebivolol directly impacts oxidative stress by inhibiting NAD(P)H oxidase activity, a major source of reactive oxygen species (ROS) in the vasculature. karger.comnih.gov By reducing the activity of NADPH oxidase subunits like Rac1 and p47phox, nebivolol decreases superoxide formation, thus increasing the bioavailability of NO and reducing the formation of peroxynitrite. nih.govkarger.com
Emerging evidence also points to effects on other signaling pathways. In Dahl salt-sensitive hypertensive rats, nebivolol, but not atenolol, prevented the diet-induced decrease in profibrotic microRNAs (miR-27a and miR-29a), which subsequently attenuated cardiac fibrosis and hypertrophy. ahajournals.org Recent studies have also investigated its role as a biased agonist at the β2-adrenergic receptor, which may lead to distinct signaling outcomes compared to traditional agonists, and its ability to inhibit the development of certain immune cells (Th17) in a manner dependent on the NF-κB pathway. nih.gov Additionally, preclinical work in oral squamous cell carcinoma models suggests nebivolol can activate endoplasmic reticulum (ER) stress signaling pathways, leading to mitochondrial dysfunction and cancer cell death. frontiersin.org
Novel Target/Pathway | Experimental Model | Observed Effect | Significance |
---|---|---|---|
β3-Adrenergic Receptor | Isolated heart/vessels, animal models | Stimulation leading to NO release. nih.govphysiology.org | Contributes to vasodilation and cardioprotection. nih.gov |
Nitric Oxide Synthase (eNOS/iNOS) | Endothelial cells, cardiac tissue | Increased activation and NO production. nih.govahajournals.org | Mediates vasodilatory and endothelial protective effects. researchgate.net |
NADPH Oxidase | Transgenic Ren2 Rat, various models | Inhibition of enzyme activity and subunit expression. nih.govkarger.comnih.gov | Reduces oxidative stress and increases NO bioavailability. nih.gov |
MicroRNAs (miR-27a, miR-29a) | Dahl Salt-Sensitive Rat | Prevented hypertension-induced decrease in expression. ahajournals.org | Attenuated cardiac fibrosis and hypertrophy. ahajournals.org |
NF-κB Pathway | Human T cells (in vitro) | Inhibited IL-17A production. nih.gov | Suggests potential immunomodulatory effects. nih.gov |
Advanced Methodological Approaches in Preclinical Pharmacological Characterization
The preclinical evaluation of (R,R,S,S)-Nebivolol has employed a range of advanced analytical and pharmacological methods to quantify the compound and characterize its complex mechanisms.
Quantification of nebivolol in pharmaceutical formulations and biological matrices is achieved through various techniques. High-performance liquid chromatography (HPLC) coupled with spectrophotometric or mass spectrometry (LC-MS/MS) detection is extensively used for its sensitivity and specificity. researchgate.net Other validated methods include UV-visible spectrophotometry, spectrofluorometry, and electrochemical techniques. researchgate.netjaper.in Advanced spectrophotometric methods, such as the double divisor-ratio spectra derivative and dual-wavelength in ratio spectrum methods, have been developed for simultaneous analysis of nebivolol and other compounds. researchgate.net
To characterize its pharmacological effects, researchers utilize in vitro and ex vivo tissue preparations. Radioligand binding assays in human myocardial membranes are used to determine the binding affinity and selectivity of nebivolol for β1- and β2-adrenergic receptors, often comparing it to other beta-blockers. researchgate.netnih.gov Functional experiments on isolated tissues, such as aortic rings, are used to assess vascular reactivity and endothelium-dependent relaxation. nih.gov
At the cellular level, techniques like real-time PCR are used to measure changes in gene expression for targets like β-adrenoceptors, SERCA2a, and various microRNAs. physiology.orgahajournals.org Western blotting is employed to quantify protein expression levels of key signaling molecules, such as phosphorylated NF-κB p65. nih.gov Nanosensors have been used for the simultaneous, real-time measurement of nitric oxide, superoxide, and peroxynitrite release from single endothelial cells, providing a detailed kinetic profile of nebivolol's impact on nitroxidative stress. ahajournals.org Furthermore, advanced formulation approaches like cyclodextrin (B1172386) complexation and the development of solid dispersions are being explored to improve the dissolution properties of the poorly soluble nebivolol. mdpi.com
Comparative Studies with Other Beta-Adrenergic Receptor Modulators in Experimental Settings
Comparative preclinical studies are crucial for distinguishing the pharmacological profile of nebivolol from that of other beta-blockers, such as metoprolol (B1676517), atenolol, and carvedilol (B1668590).
Nebivolol vs. Metoprolol: In a study on isoprenaline-induced cardiac hypertrophy in rats, nebivolol was found to be more effective than metoprolol at preserving β-adrenoceptor signaling responsiveness and improving molecular markers of hypertrophy, such as the PLN/SERCA2a ratio. physiology.orgresearchgate.net Another study in H9c2 cardiomyoblasts showed that while both nebivolol and metoprolol offered protection against LPS-induced oxidative stress, only nebivolol showed protective effects against inflammatory signaling. mdpi.com In diabetic spontaneously hypertensive rats, nebivolol, but not metoprolol, positively influenced the ratio of nitric oxide to peroxynitrite in aortic endothelial cells. researchgate.net However, in a porcine model of tachycardia-induced cardiomyopathy, neither nebivolol nor metoprolol was effective in preventing the decline in left ventricular function. nih.govtmc.edu
Nebivolol vs. Atenolol: In a study on salt-induced hypertension in rats, nebivolol demonstrated superior effects in attenuating cardiac remodeling, hypertrophy, and fibrosis compared to atenolol, despite similar reductions in blood pressure and heart rate. ahajournals.org These superior effects were linked to nebivolol's unique ability to prevent the downregulation of specific profibrotic microRNAs. ahajournals.org
Nebivolol vs. Carvedilol: In a rat model of contrast-induced nephropathy, both nebivolol and carvedilol were shown to prevent kidney damage by reducing oxidative stress and interstitial inflammation, with no significant difference found between the two agents. tandfonline.comnih.gov A separate study comparing their effects on renal ischemia-reperfusion injury in rats found that both drugs failed to show significant benefits in terms of routine kidney function tests, though carvedilol showed a better effect on urinary KIM-1 levels and tubular congestion scores. turkjnephrol.orgturkjnephrol.org
These comparative studies highlight that while the blood pressure-lowering effects may be similar, nebivolol often exhibits additional properties related to nitric oxide bioavailability, antioxidant effects, and modulation of specific signaling pathways that are not shared by other beta-blockers. ahajournals.orgresearchgate.net
Comparison | Animal/Cell Model | Parameter Measured | Comparative Finding |
---|---|---|---|
Nebivolol vs. Metoprolol | Rat (Isoprenaline-induced hypertrophy) | Cardiac mass, coronary flow, molecular markers (PLN/SERCA2a). physiology.orgresearchgate.net | Nebivolol showed significant improvement over metoprolol. researchgate.net |
Nebivolol vs. Metoprolol | Porcine (Tachycardia-induced cardiomyopathy) | Left ventricular ejection fraction. nih.govtmc.edu | No significant difference; both failed to prevent cardiomyopathy. nih.gov |
Nebivolol vs. Atenolol | Dahl Salt-Sensitive Rat | Cardiac fibrosis, hypertrophy, microRNA expression. ahajournals.org | Nebivolol was more effective at attenuating remodeling and fibrosis. ahajournals.org |
Nebivolol vs. Carvedilol | Rat (Contrast-induced nephropathy) | Histopathology, oxidative stress markers. tandfonline.comnih.gov | Both were equally effective in preventing kidney damage. nih.gov |
Nebivolol vs. Carvedilol | Rat (Renal Ischemia-Reperfusion) | Kidney function tests, injury molecules. turkjnephrol.orgturkjnephrol.org | Both failed to show significant benefit; minor advantages for carvedilol. turkjnephrol.org |
Q & A
Basic Research Questions
Q. What experimental models are suitable for evaluating (R,R,S,S)-Nebivolol’s osteogenic effects, and how should outcomes be quantified?
- Methodology : Use a rat femur defect model (e.g., Sprague Dawley rats) with surgical creation of a 1–2 mm bone defect in the femoral shaft. Administer Nebivolol at 2.5 mg/kg/day postoperatively for 3 weeks. Sacrifice animals and analyze outcomes via radiographic scoring (e.g., bone density) and histopathology (e.g., osteoblast activity, collagen deposition). Ensure sample size calculations (e.g., n=7 per group) and statistical tests (e.g., t-test for p<0.01 significance) .
Q. How can analytical methods ensure purity and stability of this compound in pharmacokinetic studies?
- Methodology : Employ reverse-phase ultra-performance liquid chromatography (RP-UPLC) with forced degradation studies (acid/base/hydrolytic/oxidative stress) to identify impurities. Validate methods per ICH guidelines for specificity, linearity (e.g., 0.1–200 µg/mL), and precision (RSD <2%). Use GC-MS for genotoxic impurity profiling (e.g., limit of detection ≤10 ppm). Cross-validate with USP reference standards (CAS 169293-50-9) .
Q. What are key considerations for designing a transdermal delivery system for this compound?
- Methodology : Optimize polymer concentration (e.g., ethyl cellulose), permeation enhancers (e.g., oleic acid), and patch thickness using factorial design (e.g., 3² full-factorial). Measure drug release via Franz diffusion cells and skin permeation using HPLC. Assess stability under accelerated conditions (40°C/75% RH for 6 months) .
Advanced Research Questions
Q. How does this compound induce apoptosis in melanoma cells, and what molecular markers validate this mechanism?
- Methodology : Treat A2058/B16 cells with 0–40 µM Nebivolol for 24 hours. Use Annexin-V-FITC/PI staining and flow cytometry to quantify apoptosis. Confirm caspase-3 dependency via siRNA knockdown (e.g., 50% reduction in apoptosis rates). Validate mitochondrial membrane potential loss via JC-1 staining (red/green fluorescence shift). Perform Western blot for CDK2/CDK4 downregulation to link G0/G1 arrest to apoptosis .
Q. How can researchers resolve contradictions in endothelial dysfunction outcomes between Nebivolol and other β-blockers?
- Methodology : Conduct a meta-analysis of flow-mediated dilation (FMD) studies (e.g., 5 RCTs, n=300). Stratify by patient subgroups (e.g., diabetic vs. non-diabetic) and adjust for confounders (e.g., baseline blood pressure). Use random-effects models to calculate pooled mean differences (95% CI). If heterogeneity (I² >50%) exists, perform sensitivity analyses excluding studies with high risk of bias .
Q. What dual effects does this compound exhibit on adipose-derived stem cells (ASCs), and how can this be leveraged therapeutically?
- Methodology : Culture ASCs with 1–10 µM Nebivolol for 72 hours. Quantify proliferation via cell counting chambers (e.g., 2x10⁴ cells/well) and colony-forming unit assays (e.g., 225 cells/well). Assess differentiation inhibition via Oil Red O staining (adipogenesis) and alkaline phosphatase activity (osteogenesis). Validate gene expression changes (e.g., CEBPA, LPL) using qRT-PCR .
Data Contradiction Analysis
Q. Why do studies report conflicting results on Nebivolol’s endothelial-protective effects compared to other antihypertensives?
- Analysis : Discrepancies arise from variability in patient populations (e.g., essential vs. resistant hypertension) and outcome measures (e.g., FMD vs. nitric oxide biomarkers). For example, Weiss et al. (2011) reported superior peripheral BP reduction, while meta-analyses found no significant FMD improvement over olmesartan. Standardize endothelial function assays (e.g., uniform FMD protocols) and control for co-medications in future RCTs .
Q. How can in vitro findings of Nebivolol’s anti-cancer effects be reconciled with its vasodilatory properties in cerebral arteries?
- Analysis : While Nebivolol induces cerebral vasodilation via nitric oxide (10⁻⁷–10⁻⁴ M in basilar arteries), its pro-apoptotic effects in melanoma occur at higher concentrations (≥10 µM). Use pharmacokinetic modeling to compare plasma concentrations (Cmax ~20 nM in humans) vs. therapeutic thresholds. Explore localized delivery (e.g., intratumoral) to achieve cytotoxic doses without systemic hypotension .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。